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Introduction

Colloidal semiconductor quantum dots (QDs) have emerged as a cornerstone of modern
nanoscience, offering size-tunable optical properties that are leveraged in applications ranging
from high-performance displays and solid-state lighting to biomedical imaging and quantum
information processing. Among the various material systems, those based on cadmium
selenide (CdSe) are particularly well-studied. The development of core/shell heterostructures,
such as CdSeS/CdS or CdSeS/ZnS, represents a critical advancement in this field. The
"CdSeS" designation typically refers to a core with an alloyed or graded composition, which
provides a "soft" confinement potential for charge carriers.

The addition of a higher bandgap semiconductor shell, such as Cadmium Sulfide (CdS) or Zinc
Sulfide (ZnS), serves two primary purposes: it passivates surface defects (dangling bonds) that
act as non-radiative recombination centers, and it confines the exciton's wavefunction, isolating
it from the external environment.[1] This passivation is crucial for achieving high
photoluminescence quantum yields (PLQY) and improved photostability.[1][2] Understanding
the intricate dance of photoexcited electron-hole pairs—the exciton dynamics—uwithin these
nanostructures is paramount for optimizing their performance and designing next-generation
devices.

This guide provides a comprehensive technical overview of the fundamental excitonic
processes in CdSeS core/shell quantum dots, intended for researchers and professionals in
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materials science and drug development. We will delve into the generation, relaxation, and
recombination of various excitonic species, the experimental techniques used to probe these
dynamics, and the quantitative data that defines their behavior.

Fundamentals of Exciton States and Dynamics

Upon absorption of a photon with energy greater than the bandgap, an electron is promoted
from the valence band to the conduction band, leaving behind a positively charged "hole". In
the confined volume of a quantum dot, this electron and hole are strongly correlated by
Coulomb forces and form a quasi-particle known as an exciton. The behavior of these excitons
dictates the optical and electronic properties of the QD.

¢ Single Exciton (X): The fundamental excited state, consisting of one electron-hole pair. Its
radiative recombination is responsible for the primary photoluminescence of the quantum
dot.

o Charged Excitons (Trions): An exciton combined with an extra charge carrier. A negative trion
(X7) consists of two electrons and one hole, while a positive trion (X*) consists of one
electron and two holes. The presence of the third charge carrier opens up efficient non-
radiative decay pathways.[3]

o Multi-Excitons (e.g., Biexciton, XX): States containing two or more excitons. The biexciton,
comprising two electron-hole pairs, is of particular interest. While it can recombine
radiatively, its lifetime is often dominated by a powerful non-radiative process.

The lifecycle of an exciton involves several competing pathways, as illustrated in the diagram
below.
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Core exciton generation and recombination pathways in a quantum dot.

The key processes governing these dynamics are:
e Photon Absorption: An incoming photon excites an electron-hole pair, creating an exciton.

 Intraband Relaxation: The newly formed "hot" exciton rapidly cools to the band-edge state,
typically on a picosecond timescale, shedding excess energy as heat (phonons).

» Radiative Recombination: The exciton annihilates, emitting a photon. The efficiency of this
process is quantified by the PLQY. This is a relatively slow process, occurring on the
nanosecond timescale in CdSe-based QDs.

o Carrier Trapping: An electron or hole can become localized at a defect site, often on the
surface of the QD. This trapped state is typically non-radiative.

» Non-radiative Recombination from Traps: The trapped carrier eventually recombines with the
other carrier non-radiatively.

o Auger Recombination: This is a multi-carrier process where the recombination energy of one
exciton is transferred to another charge carrier (electron or hole), exciting it to a higher
energy state.[4] This "hot" carrier then quickly relaxes back to the band edge by releasing
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phonons. Auger recombination is the dominant non-radiative decay channel for biexcitons
and trions and is a primary cause of reduced emission efficiency at high excitation powers.[5]

[6]

The Critical Role of the Core/Shell Architecture

The design of the core/shell interface and the thickness of the shell are powerful tools for
engineering exciton dynamics.

» Surface Passivation: The shell material, having a wider bandgap, effectively "buries" the
core, eliminating surface trap states that would otherwise quench luminescence.[1] This
significantly increases the PLQY.

» Wavefunction Engineering: In a quasi-type-Il band alignment, common for CdSe/CdS
systems, the electron's wavefunction is delocalized over both the core and the shell, while
the hole remains confined to the core. This spatial separation reduces the electron-hole
overlap, which can increase the radiative lifetime. More importantly, the increased total
volume of the exciton wavefunction drastically reduces the carrier-carrier Coulomb
interactions that drive Auger recombination.[5][7] Thicker shells lead to stronger suppression
of Auger decay, which is critical for applications requiring high exciton densities, such as
lasers.[6][8]

Quasi-Type-Il band alignment in a CdSeS core/shell quantum dot.

Quantitative Analysis of Excitonic Processes
Single Exciton and Trion Dynamics

The lifetime and quantum vyield of single excitons are fundamental benchmarks for QD quality.
In high-quality core/shell structures, the PLQY can approach unity. The introduction of an
additional charge to form a trion dramatically alters the dynamics. Studies on alloyed
CdSeS/ZnS and similar CdSe/CdS QDs show that charged excitons (trions) have significantly
shorter lifetimes than neutral excitons due to efficient Auger recombination.[3]
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Neutral Negative Positive Material L
Parameter . . . Citation
Exciton (X) Trion (T-) Trion (T*) System

o Longer (e.g., Intermediate Shorter (e.g., CdSe/CdS
Lifetime ] [3]
>20 ns) (e.g.,~17ns) ~3ns) (Thick Shell)
High (30- General
PLQY Lower Lowest [1119]
100%) CdSe-based
CdSe/CdS
Slower than Up to 6x (4nm
Auger Rate N/A [518]
T+ faster than T~  core/10nm
shell)

Table 1. Comparison of typical photophysical properties for neutral and charged excitons in
CdSe-based core/shell quantum dots.

Biexciton Dynamics and Auger Recombination

For applications like lasers and LEDs operating at high brightness, understanding biexciton
(XX) behavior is crucial. The primary figure of merit is the biexciton quantum yield (QYXX),
which is the fraction of biexcitons that recombine radiatively. In most standard QDs, this value
is very low (<10%) because the Auger recombination process is much faster (picoseconds to a
few nanoseconds) than radiative recombination (tens of nanoseconds).[10]

However, by engineering the core/shell structure (e.g., increasing shell thickness or grading the
interface), the Auger rate can be significantly suppressed, leading to higher biexciton quantum
yields.[6][11] This suppression is a direct result of the increased exciton volume, which reduces
carrier-carrier interactions.[5][7]
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Avg. Auger .
Core/Shell . . QYXX L Material o
. . Biexciton Lifetime Citation
Dimensions Range System
QY (QYXX) (tA,XX)
2.2 nm core /
~3% Up to 7% - Cdse/CdS [11]
4 ML shell
Emission at
6% 0-38% - CdSe/CdS [12]
593 nm
Emission at
8% 1-55% - CdSse/CdS [12]
624 nm
CdSe/CdS
7.2 nm core
22 ns Quantum [11]
QS
Shell
Cdse/CdS
8.7 nm core
90 ns Quantum [11]
Qs
Shell

Table 2: Biexciton quantum yields and Auger lifetimes for various CdSe/CdS core/shell
nanocrystals. Note the significant heterogeneity observed in single-dot measurements and the
dramatic increase in Auger lifetime for large quantum shells (QS).

Photoluminescence Blinking

At the single-dot level, PL intensity is not constant but fluctuates randomly between a bright
"on" state and a dark "off" state—a phenomenon known as blinking.[4] The prevailing model
attributes blinking to the intermittent charging and neutralization of the QD. When the dot is
charged (forming a trion), the fast, non-radiative Auger process quenches the emission, leading
to an "off" state.[4][13] The "on" state corresponds to the radiative recombination of the neutral
exciton.

The statistics of these "on" and "off" periods provide insight into the charge trapping and
detrapping dynamics at the QD's surface and interface. Engineering the core/shell structure to
create a smoother confinement potential and passivate surface traps can significantly suppress
blinking, leading to QDs that are "on" for over 90% of the time.[2]
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Experimental Protocols for Probing Exciton
Dynamics

A suite of spectroscopic techniques is employed to unravel the complex dynamics of excitons.

Synthesis of CdSeS Core/Shell QDs

A typical synthesis is performed via a high-temperature organometallic route.

o Core Synthesis: Cadmium and selenium precursors (e.g., cadmium oleate and selenium
powder dissolved in trioctylphosphine) are injected into a hot coordinating solvent (e.g., 1-
octadecene) at temperatures around 300 °C.[9] The inclusion of sulfur precursors or the use
of a graded injection can produce the alloyed CdSeS core.

o Shell Growth: After the cores have formed, shell precursors (e.g., cadmium oleate and zinc
oleate with octanethiol) are added dropwise or via successive injections at a lower
temperature (e.g., 240-300 °C).[9][14] This is known as the successive ionic layer adsorption
and reaction (SILAR) method.[15] The slow addition rate is crucial for uniform, high-quality
shell growth.[2]

 Purification: The resulting QDs are purified by repeated precipitation with a non-solvent (like
methanol or ethanol) and redispersion in a solvent (like toluene or hexane).

Time-Correlated Single Photon Counting (TCSPC)

TCSPC is the gold standard for measuring photoluminescence lifetimes.

e Principle: The sample is excited by a high-repetition-rate pulsed laser. A sensitive single-
photon detector records the arrival time of each emitted photon relative to the laser pulse. By
building a histogram of these arrival times over millions of events, a precise PL decay curve
is constructed.

e Methodology:

o Adilute solution of QDs is placed in a cuvette or spin-coated onto a glass coverslip for
single-dot measurements.[16]
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o The sample is excited by a picosecond pulsed diode laser (e.g., at 405 nm).

o Emitted photons are collected, passed through a long-pass filter to remove scattered laser
light, and focused onto a single-photon avalanche diode (SPAD) or microchannel plate
(MCP) detector.

o Timing electronics measure the delay between the laser sync signal and the detected
photon signal.

o The resulting decay curve is fitted with one or more exponential functions to extract the
lifetime components.
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Experimental workflow for Time-Correlated Single Photon Counting (TCSPC).
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Transient Absorption (TA) Spectroscopy

TA spectroscopy is a powerful pump-probe technique for monitoring ultrafast carrier dynamics.

 Principle: A powerful "pump" pulse excites the sample, and a weaker, broadband "probe”
pulse arrives at a variable time delay. The difference in the probe's absorption spectrum with
and without the pump pulse (AA) is measured. This AA signal is sensitive to the population of
excited states. For QDs, the dominant feature is often a "bleach" at the first exciton energy,
which arises from conduction band state-filling.[17][18][19]

o Methodology:
o Afemtosecond laser system generates both the pump and probe pulses.
o The pump pulse (e.g., 390 nm) excites the QD sample in a cuvette.

o The probe pulse (a white-light supercontinuum) passes through the excited sample
volume at a precisely controlled delay time (At).

o The transmitted probe spectrum is measured by a spectrometer.

o By varying At, one can track the recovery of the bleach signal, which corresponds to the
decay of the electron population in the conduction band via recombination. This allows for
the measurement of fast processes like Auger recombination.
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Experimental workflow for Transient Absorption (TA) Spectroscopy.
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Conclusion

The exciton dynamics in CdSeS core/shell quantum dots are a rich and complex interplay of
radiative and non-radiative processes governed by quantum confinement and multi-particle
interactions. The development of sophisticated core/shell heterostructures with alloyed or
graded interfaces has provided a powerful means to control these dynamics. By passivating
surface traps and engineering the exciton wavefunction to suppress non-radiative Auger
recombination, researchers have created highly efficient and stable quantum emitters.
Techniques like TCSPC and transient absorption spectroscopy provide the essential tools to
probe these ultrafast processes, revealing the quantitative parameters that underpin QD
performance. A deep understanding of these principles is critical for the continued
advancement of QD-based technologies, from vibrant displays and efficient lighting to sensitive
biological probes and next-generation quantum devices.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 13/13 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC3482465/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3482465/
https://pubs.acs.org/doi/10.1021/acs.jpcc.1c01438
https://books.rsc.org/books/monograph/1425/chapter/1119530/The-Synthesis-of-Core-Shell-Quantum-Dots
https://www.researchgate.net/publication/332642967_Luminescent_Properties_and_Exciton_Dynamics_of_Core-Multi-Shell_Semiconductor_Quantum_Dots_Leading_to_QLEDs
https://laserspec.sxu.edu.cn/docs/2024-12/9fb88be88da2414d8a4af43906eaf37e.pdf
https://www.researchgate.net/publication/340238490_What_Does_the_Transient_Absorption_Spectrum_of_CdSe_Quantum_Dots_Measure
https://pubs.acs.org/doi/10.1021/acs.jpcc.0c02566
https://pubs.acs.org/doi/abs/10.1021/acs.jpcc.0c02566
https://www.benchchem.com/product/b1582064#exciton-dynamics-in-cdses-core-shell-quantum-dots
https://www.benchchem.com/product/b1582064#exciton-dynamics-in-cdses-core-shell-quantum-dots
https://www.benchchem.com/product/b1582064#exciton-dynamics-in-cdses-core-shell-quantum-dots
https://www.benchchem.com/product/b1582064#exciton-dynamics-in-cdses-core-shell-quantum-dots
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1582064?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582064?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

